11-(11H-Benzo[b]fluoren-11-ylidene)-11H-benzo[b]fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-(11H-Benzo[b]fluoren-11-ylidene)-11H-benzo[b]fluorene is a complex polycyclic aromatic hydrocarbon.
Vorbereitungsmethoden
The synthesis of 11-(11H-Benzo[b]fluoren-11-ylidene)-11H-benzo[b]fluorene can be achieved through Barton’s double extrusion diazo-thione coupling method. This involves the reaction of 11H-benzo[a]fluoren-11-thione with 11-diazo-11H-benzo[a]fluorene . The reaction is thermodynamically controlled, and the less stable Z-isomer rapidly undergoes diastereomerization to form the more stable E-isomer . The structure of the compound is confirmed using 1H-NMR and 13C-NMR spectroscopies and X-ray analysis .
Analyse Chemischer Reaktionen
11-(11H-Benzo[b]fluoren-11-ylidene)-11H-benzo[b]fluorene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include diazo compounds and thiones . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with diazo compounds can lead to the formation of different isomers .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used to study the ground state conformations and dynamic stereochemistry of overcrowded polycyclic aromatic enes . In industry, it can be used in the production of advanced materials and polymers .
Wirkmechanismus
The mechanism of action of 11-(11H-Benzo[b]fluoren-11-ylidene)-11H-benzo[b]fluorene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
11-(11H-Benzo[b]fluoren-11-ylidene)-11H-benzo[b]fluorene is unique compared to other similar compounds due to its specific structural properties and reactivity. Similar compounds include other bistricyclic aromatic enes, such as bisbenzo[a]fluorenylidene and benzo[b]fluorenone . These compounds share some structural similarities but differ in their specific chemical and physical properties .
Eigenschaften
CAS-Nummer |
53483-15-1 |
---|---|
Molekularformel |
C34H20 |
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
11-benzo[b]fluoren-11-ylidenebenzo[b]fluorene |
InChI |
InChI=1S/C34H20/c1-3-11-23-19-31-29(17-21(23)9-1)25-13-5-7-15-27(25)33(31)34-28-16-8-6-14-26(28)30-18-22-10-2-4-12-24(22)20-32(30)34/h1-20H |
InChI-Schlüssel |
WQDUVIUUNMXVII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4C3=C5C6=CC=CC=C6C7=CC8=CC=CC=C8C=C75 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.